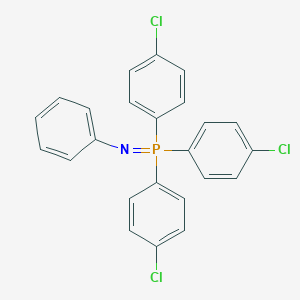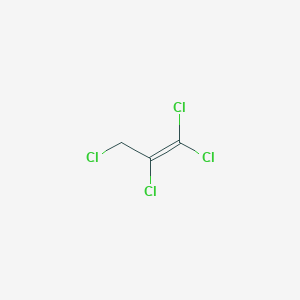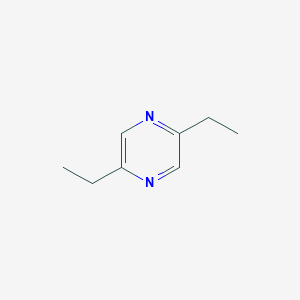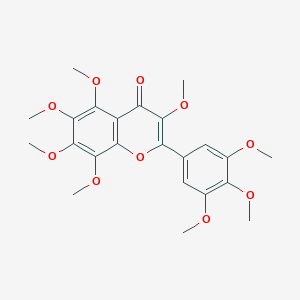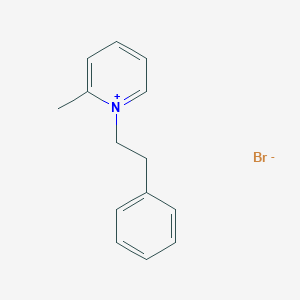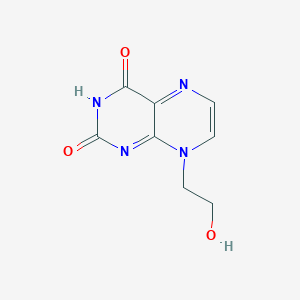
Lumazine, 8-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumazine, 8-(2-hydroxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of lumazine, a heterocyclic aromatic organic compound that is found in many natural sources, including bacteria, fungi, and plants. Lumazine, 8-(2-hydroxyethyl)- has been synthesized using various methods and has shown promising results in several scientific studies.
作用机制
Lumazine, 8-(2-hydroxyethyl)- exerts its biological effects through various mechanisms, including its ability to scavenge free radicals and its ability to induce apoptosis in cancer cells. It has been found to interact with several cellular pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
生化和生理效应
Lumazine, 8-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have a protective effect on the liver and kidney, making it potentially useful in the treatment of liver and kidney diseases.
实验室实验的优点和局限性
Lumazine, 8-(2-hydroxyethyl)- has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
未来方向
There are several future directions for research on lumazine, 8-(2-hydroxyethyl)-. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of lumazine, 8-(2-hydroxyethyl)- and to optimize its use in various applications.
Conclusion:
Lumazine, 8-(2-hydroxyethyl)- is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it useful in the treatment of oxidative stress-related diseases, while its potential as a photodynamic therapy agent makes it useful in the treatment of cancer. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
合成方法
Lumazine, 8-(2-hydroxyethyl)- can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms to produce the compound. One of the most common methods of synthesizing lumazine, 8-(2-hydroxyethyl)- is through the reaction of lumazine with ethylene oxide in the presence of a base.
科学研究应用
Lumazine, 8-(2-hydroxyethyl)- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have potential as a photodynamic therapy agent for the treatment of cancer.
属性
CAS 编号 |
13300-40-8 |
|---|---|
产品名称 |
Lumazine, 8-(2-hydroxyethyl)- |
分子式 |
C8H8N4O3 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
8-(2-hydroxyethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15) |
InChI 键 |
MPUQYYWAZGJZMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
规范 SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
同义词 |
8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



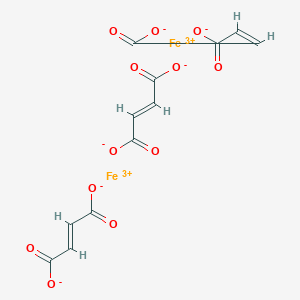
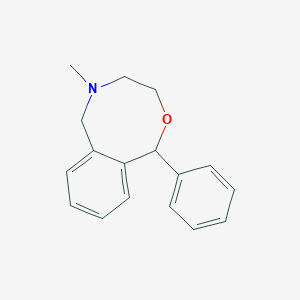
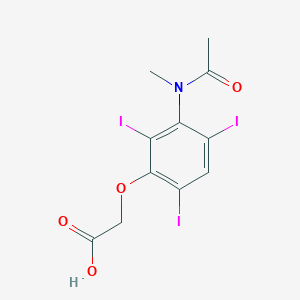



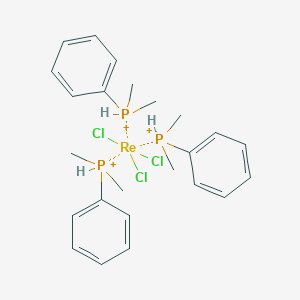
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
